molecular formula C20H21N5O B2519898 N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)cinnamamide CAS No. 1798406-38-8

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)cinnamamide

Cat. No.: B2519898
CAS No.: 1798406-38-8
M. Wt: 347.422
InChI Key: HLUROEMPTXXTSI-VOTSOKGWSA-N
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Description

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)cinnamamide (CAS 1798406-38-8) is a complex synthetic compound featuring a molecular formula of C20H21N5O and a molecular weight of 347.4 g/mol . Its structure incorporates several pharmaceutically relevant moieties, including a cyanopyrazine ring and a piperidine group, linked by a cinnamamide chain. This specific architecture suggests potential for significant biological activity. In research settings, compounds with cyanopyrazine and related cyanopyridine cores are actively investigated for their anticancer properties . These structures have shown promise in molecular docking studies, exhibiting excellent binding affinity to enzymes like human topoisomerase-IIβ, which is a recognized target in oncology drug discovery . The piperidine moiety is a common feature in many bioactive molecules and can influence the compound's interaction with various neurological targets . Researchers value this compound as a key intermediate or building block in medicinal chemistry for developing novel therapeutic agents. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

(E)-N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O/c21-14-18-20(23-11-10-22-18)25-12-8-17(9-13-25)15-24-19(26)7-6-16-4-2-1-3-5-16/h1-7,10-11,17H,8-9,12-13,15H2,(H,24,26)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLUROEMPTXXTSI-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C=CC2=CC=CC=C2)C3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CNC(=O)/C=C/C2=CC=CC=C2)C3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)cinnamamide involves multiple steps, starting with the preparation of the piperidine derivative. Piperidine derivatives are synthesized through various methods, including hydrogenation, cyclization, cycloaddition, annulation, and amination

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)cinnamamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that cinnamide derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, a series of cinnamide-fluorinated derivatives were synthesized and evaluated for their cytotoxic activity against the HepG2 liver cancerous cell line. One notable compound exhibited an IC50 value of 4.23 μM, indicating potent anticancer activity comparable to established drugs like staurosporin .

Table 1: Anticancer Activity of Cinnamide Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
N-(N-pyrimidin-2-ylbenzenesulphamoyl)imidazoloneHepG24.23EGFR inhibition
N-(aryl)-4-fluorocinnamidesHepG219.57–38.12Tubulin polymerization inhibition
N-(3-cyanopyrazin-2-yl)piperidin-4-yl) methyl)cinnamamideTBDTBDTBD

Neuroprotective Effects

The neuroprotective properties of cinnamide derivatives have also been explored extensively. A study focusing on novel cinnamamide-piperidine and piperazine derivatives reported promising neuroprotective effects against oxidative stress-induced neuronal damage. These compounds were found to significantly reduce cell death in neuronal cell cultures, suggesting their potential as therapeutic agents in neurodegenerative diseases .

Case Studies and Research Findings

Several case studies highlight the effectiveness of cinnamide derivatives in clinical and laboratory settings:

Case Study 1: HepG2 Cell Line Evaluation

In a laboratory setting, a series of synthesized cinnamide derivatives were tested against the HepG2 liver cancer cell line using the MTT assay. The results indicated variable cytotoxicity based on structural modifications, with specific substitutions leading to enhanced activity .

Case Study 2: Neuroprotection in Animal Models

Research involving animal models has shown that certain cinnamide derivatives can protect against neurotoxic agents, reducing oxidative stress markers significantly compared to control groups .

Mechanism of Action

The mechanism of action of N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)cinnamamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Structural Analogs

The following table highlights key structural and molecular differences:

Compound Name Molecular Formula Molecular Weight Key Substituents Source
Target : N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)cinnamamide C₁₉H₂₀N₄O 320.40 3-cyanopyrazine, cinnamamide (C=C linkage) -
Analog 1 : N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-phenylpropanamide C₁₉H₂₂N₄O 322.41 3-cyanopyrazine, 3-phenylpropanamide (saturated chain)
Analog 2 : N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cinnamamide C₁₉H₂₂N₄O 322.40 Pyrimidine (instead of pyrazine), cinnamamide
Analog 3 : N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)butane-1-sulfonamide C₁₅H₂₃N₅O₂S 337.40 3-cyanopyrazine, sulfonamide group
Analog 4 : CDD-724 (BET inhibitor) C₃₉H₄₂N₆O₅ 698.79 Piperidin-4-yl linked to picolinamide and quinoline derivatives
Analog 5 : β-methyl fentanyl C₂₃H₂₉N₃O 379.50 Piperidin-4-yl with propanamide and phenethyl groups (opioid analog)

Biological Activity

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)cinnamamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthetic Routes

The synthesis of this compound typically involves multiple steps:

  • Preparation of Piperidine Derivative : Various methods such as hydrogenation, cyclization, and amination are employed.
  • Formation of Cinnamide Structure : The coupling of the piperidine derivative with a cinnamic acid derivative leads to the formation of the target compound.

Chemical Structure

The chemical structure can be represented as follows:

C17H19N3O\text{C}_{17}\text{H}_{19}\text{N}_3\text{O}

This structure includes a piperidine ring, a cyanopyrazine moiety, and a cinnamide functional group, contributing to its unique properties.

This compound is believed to interact with specific molecular targets, modulating their activity. Preliminary studies suggest that it may have:

  • Antitumor Activity : Exhibiting cytotoxic effects on various cancer cell lines.
  • Antimicrobial Properties : Potential effectiveness against bacterial and fungal strains.

The exact mechanisms are still under investigation but may involve inhibition of key enzymes or modulation of signaling pathways.

Case Studies

  • Antitumor Activity : A study evaluated the cytotoxic effects of this compound on breast cancer cell lines (e.g., 4T1). Results indicated significant cell death at certain concentrations, suggesting its potential as an anticancer agent .
  • Antimicrobial Effects : Another investigation into related compounds showed promising antibacterial and antifungal properties, supporting the hypothesis that this compound could exhibit similar activities .

Comparative Analysis

CompoundBiological ActivityReference
This compoundAntitumor, Antimicrobial
Similar CinnamidesAntifungal
Piperazine DerivativesCytotoxicity against cancer cells

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • Cell Viability Assays : Compounds were tested at different concentrations, with results indicating a dose-dependent decrease in cell viability in cancer cells while maintaining higher viability in non-cancerous cells .

Potential Therapeutic Applications

Given its biological activity, this compound has potential applications in:

  • Cancer Therapy : As a lead compound for developing new anticancer drugs.
  • Infection Control : Potential use as an antimicrobial agent in treating resistant bacterial infections.

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